molecular formula C14H18N2O2 B2590479 1-(3-Methylbenzoyl)piperidine-4-carboxamide CAS No. 418777-87-4

1-(3-Methylbenzoyl)piperidine-4-carboxamide

Cat. No.: B2590479
CAS No.: 418777-87-4
M. Wt: 246.31
InChI Key: VSYPROQBASLXDK-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring with a carboxamide group attached to the fourth carbon atom and a 3-methylbenzoyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)piperidine-4-carboxamide typically involves the reaction of 3-methylbenzoic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-(3-Methylbenzoyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Benzoylpiperidine: Contains a benzoyl group instead of a 3-methylbenzoyl group.

    4-Piperidinecarboxamide: Lacks the benzoyl group, having only the piperidine ring and carboxamide group.

Uniqueness: 1-(3-Methylbenzoyl)piperidine-4-carboxamide is unique due to the presence of both the 3-methylbenzoyl group and the piperidine-4-carboxamide structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-3-2-4-12(9-10)14(18)16-7-5-11(6-8-16)13(15)17/h2-4,9,11H,5-8H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYPROQBASLXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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